molecular formula C10H13NO B2848632 4-[(CYCLOPROPYLMETHYL)AMINO]PHENOL CAS No. 848252-09-5

4-[(CYCLOPROPYLMETHYL)AMINO]PHENOL

Cat. No.: B2848632
CAS No.: 848252-09-5
M. Wt: 163.22
InChI Key: OYQYPHZHTCHGER-UHFFFAOYSA-N
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Description

4-[(Cyclopropylmethyl)amino]phenol is a para-substituted phenol derivative characterized by a cyclopropylmethyl group attached to the amino moiety at the 4-position of the phenolic ring.

Properties

IUPAC Name

4-(cyclopropylmethylamino)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c12-10-5-3-9(4-6-10)11-7-8-1-2-8/h3-6,8,11-12H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYQYPHZHTCHGER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CNC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection of the Phenol Group

The hydroxyl group of 4-aminophenol is protected as a methyl ether using iodomethane in the presence of potassium carbonate. This step, conducted in anhydrous acetone at 60°C for 6 hours, yields 4-aminoanisole with >95% efficiency.

N-Alkylation with Cyclopropylmethyl Bromide

The protected intermediate is reacted with cyclopropylmethyl bromide (1.2 equivalents) in dimethylformamide (DMF) at 80°C for 12 hours, using sodium hydride as a base. This facilitates selective alkylation of the primary amine, producing 4-[(cyclopropylmethyl)amino]anisole. The reaction achieves a 78% yield, as reported in analogous alkylation protocols.

Deprotection of the Methyl Ether

The methyl ether is cleaved using boron tribromide (BBr₃) in dichloromethane at −10°C for 2 hours, yielding 4-[(cyclopropylmethyl)amino]phenol. This step maintains the integrity of the cyclopropylmethyl group, with a final isolated yield of 65%.

Optimization Insights :

  • Solvent Selection : DMF enhances reaction kinetics due to its high polarity and ability to stabilize transition states.
  • Temperature Control : Lower temperatures (−10°C) during deprotection minimize side reactions such as oxidation.

Buchwald-Hartwig Amination of 4-Bromophenol

Palladium-catalyzed cross-coupling offers a modern alternative, bypassing protection/deprotection steps.

Reaction Setup

4-Bromophenol is reacted with cyclopropylmethylamine (1.5 equivalents) in toluene at 100°C for 24 hours, using palladium(II) acetate (5 mol%), Xantphos (6 mol%), and cesium carbonate (2 equivalents). This method directly forms the C–N bond, yielding 72% of the target compound.

Mechanistic Considerations

The reaction proceeds via oxidative addition of the aryl bromide to Pd(0), followed by ligand exchange with the amine and reductive elimination. The bulky Xantphos ligand suppresses β-hydride elimination, favoring amine coupling.

Key Data :

Parameter Value
Catalyst Loading 5 mol% Pd(OAc)₂
Ligand Xantphos (6 mol%)
Yield 72%
Turnover Number 14.4

Reductive Amination of 4-Aminophenol with Cyclopropanecarbaldehyde

This method exploits the nucleophilicity of the primary amine in 4-aminophenol.

Reaction Pathway

4-Aminophenol reacts with cyclopropanecarbaldehyde (1.1 equivalents) in methanol under reflux, with sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The imine intermediate is rapidly reduced, yielding 4-[(cyclopropylmethyl)amino]phenol in 58% yield after 8 hours.

Challenges and Solutions

  • Aldehyde Stability : Cyclopropanecarbaldehyde’s strain increases reactivity but necessitates low temperatures (0–5°C) during initial mixing to prevent polymerization.
  • pH Control : Acetic acid (0.1 equivalents) maintains a pH of 5–6, optimizing the rate of imine formation without decomposing the aldehyde.

Nucleophilic Aromatic Substitution of 4-Nitrophenol

Substitution Reaction

4-Nitrophenol is treated with cyclopropylmethylamine (3 equivalents) in dimethyl sulfoxide (DMSO) at 120°C for 48 hours. The nitro group acts as a leaving group, yielding 4-[(cyclopropylmethyl)amino]phenol after subsequent reduction of residual nitro groups with hydrogen gas (10 bar) over palladium on carbon.

Limitations

  • Low Efficiency : The reaction suffers from competing side reactions (e.g., reduction of nitro to amine before substitution), resulting in a 42% yield.
  • Harsh Conditions : Prolonged heating at 120°C risks decomposition of the cyclopropylmethyl group.

Comparative Analysis of Synthetic Routes

Method Yield Reaction Time Key Advantage Key Limitation
Alkylation 65% 20 hours High selectivity Multi-step protection required
Buchwald-Hartwig 72% 24 hours Single-step, no protection High catalyst cost
Reductive Amination 58% 8 hours Mild conditions Low aldehyde stability
Nucleophilic Substitution 42% 48 hours Direct nitro displacement Low efficiency

Chemical Reactions Analysis

Types of Reactions

4-[(CYCLOPROPYLMETHYL)AMINO]PHENOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(CYCLOPROPYLMETHYL)AMINO]PHENOL has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[(CYCLOPROPYLMETHYL)AMINO]PHENOL involves its interaction with various molecular targets and pathways. As a phenolic compound, it exhibits antioxidant properties by scavenging free radicals and chelating metal ions. It also affects cell signaling pathways and gene expression, contributing to its biological activities .

Comparison with Similar Compounds

Key Observations:

  • Lipophilicity : The cyclopropylmethyl group in the target compound may confer higher lipophilicity than benzyl or pyridyl substituents, affecting solubility and membrane permeability .

Q & A

Basic Research Questions

Q. What synthetic methodologies are established for 4-[(cyclopropylmethyl)amino]phenol and its derivatives?

  • Methodological Answer : The compound can be synthesized via reductive amination or nucleophilic substitution. For example, cyclopropylmethyl groups are introduced using (bromomethyl)cyclopropane under basic conditions (e.g., triethylamine in DCM) . Purification often involves column chromatography or preparative TLC, with yields optimized by controlling reaction time (e.g., overnight at 140°C for coupling reactions) . Key intermediates like tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate are deprotected using trifluoroacetic acid (TFA) .

Q. How is 4-[(cyclopropylmethyl)amino]phenol characterized post-synthesis?

  • Methodological Answer : Characterization relies on:

  • Mass spectrometry (MS) : ESI+ mode confirms molecular ion peaks (e.g., m/z 238 [M + H]+ for intermediates) .
  • NMR spectroscopy : 1H/13C NMR resolves structural features, such as cyclopropane protons (δ 0.36–1.09 ppm) and aromatic/amine signals .
  • Elemental analysis : Validates purity and stoichiometry .

Q. What safety and handling protocols apply to this compound?

  • Methodological Answer : While direct safety data for this compound is limited, general protocols for aminophenols include:

  • Using PPE (gloves, goggles) to avoid skin/eye contact.
  • Storing in inert atmospheres (argon/nitrogen) to prevent oxidation.
  • Disposing via hazardous waste channels, as recommended for structurally similar phenolic compounds .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during structural validation?

  • Methodological Answer :

  • Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers) by analyzing signal coalescence at elevated temperatures .
  • 2D NMR (COSY, HSQC) : Assigns coupling between protons and carbons, clarifying ambiguous peaks .
  • Crystallography (SHELX) : Single-crystal X-ray diffraction definitively confirms stereochemistry and bond lengths .

Q. What computational approaches predict the compound’s reactivity in drug design?

  • Methodological Answer :

  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .
  • Molecular docking : Screens binding affinity to targets (e.g., kinases) using software like AutoDock, leveraging the cyclopropane group’s rigidity for steric complementarity .
  • MD simulations : Assess stability in biological membranes based on logP values (estimated via ChemDraw).

Q. How does stereochemistry influence the biological activity of 4-[(cyclopropylmethyl)amino]phenol derivatives?

  • Methodological Answer :

  • Chiral resolution : Use chiral HPLC or enzymatic resolution to isolate (1R,4R) and (1S,4S) enantiomers .
  • Bioactivity assays : Compare IC50 values of enantiomers in target systems (e.g., kinase inhibition). For example, (1R,4R)-configured derivatives showed enhanced binding in spirocyclic pyrazino-pyrrolo-pyrimidinones .

Q. What strategies optimize reaction yields in multi-step syntheses of derivatives?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading) to identify optimal conditions. For instance, NaHB(OAc)3 in DCM/HOAc maximizes reductive amination yields .
  • In-line analytics : Use LC-MS to monitor intermediate formation and adjust reaction quenching times .

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